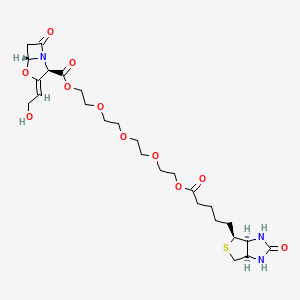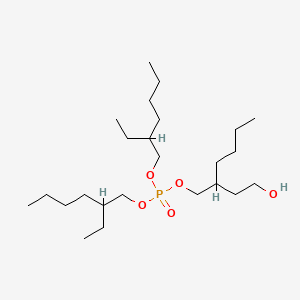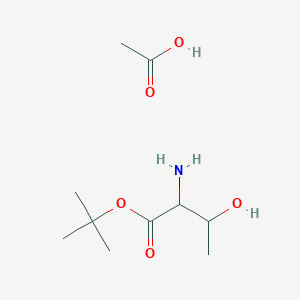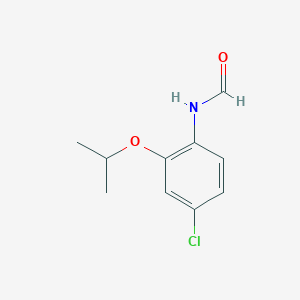
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the study of deuterium-labeled compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the preparation of calcium folinate, a compound used in cancer treatment.
Industry: It is used in the development of new biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride involves its interaction with specific molecular targets and pathways. As an isotopically labeled compound, it is used to trace and study biochemical processes. The deuterium atoms (D4) in the compound allow for precise tracking and analysis in various research applications.
Comparison with Similar Compounds
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can be compared with other similar compounds, such as:
Calcium Folinate: Used in cancer treatment, it is a derivative of folic acid.
Folitixorin: A folate-based compound used in chemotherapy.
Deuterium-labeled Compounds: These compounds are used in various research applications for tracing and analysis.
The uniqueness of this compound lies in its specific isotopic labeling (D4) and its application in proteomics research .
Properties
Molecular Formula |
C20H24ClN7O6 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
(2S)-2-[[4-(3-amino-1-oxo-4a,5,6,6a,7,10a-hexahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid;chloride |
InChI |
InChI=1S/C20H23N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13,15-16,22H,5-8H2,(H5-,21,23,24,25,28,29,30,31,32,33);1H/t12?,13-,15?,16?;/m0./s1/i1D,2D,3D,4D; |
InChI Key |
RUHVYSLZCKTOQW-IQHREDHNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N2CC3CNC4C([N+]3=C2)C(=O)NC(=N4)N)[2H].[Cl-] |
Canonical SMILES |
C1C2CN(C=[N+]2C3C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


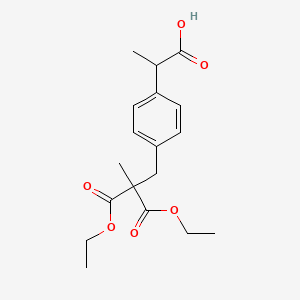

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

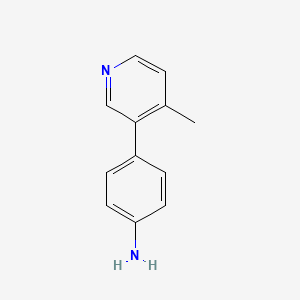

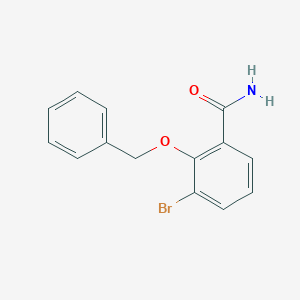
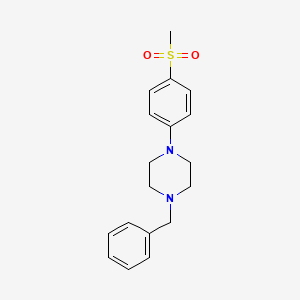
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
